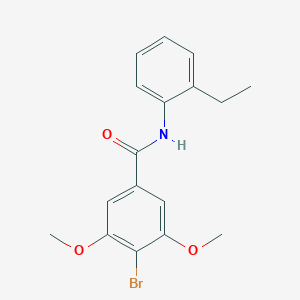
4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamide, also known as Bromo-DragonFLY, is a potent psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1998 by a team of chemists led by David E. Nichols at Purdue University. Since then, it has gained popularity as a recreational drug due to its powerful hallucinogenic effects. However, it also has potential applications in scientific research.
Mechanism of Action
4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY acts as a partial agonist of the 5-HT2A receptor, meaning that it activates the receptor but to a lesser extent than a full agonist. It also has activity at other serotonin receptors such as 5-HT1A and 5-HT2C. The exact mechanism of its hallucinogenic effects is not fully understood, but it is thought to involve the activation of these receptors in the brain.
Biochemical and Physiological Effects:
4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY has been found to produce powerful hallucinogenic effects, including visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought patterns. It also has physiological effects such as increased heart rate, blood pressure, and body temperature. These effects can be long-lasting, with some reports of effects lasting up to several days.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows for more precise manipulation of this receptor and its downstream signaling pathways. However, its potent hallucinogenic effects also pose a risk for researchers and require careful handling and monitoring. Additionally, the use of 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY in lab experiments is limited by its status as a controlled substance, which restricts its availability and use.
Future Directions
There are several future directions for research on 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY. One area of interest is its potential as a tool for studying the 5-HT2A receptor and its role in psychiatric disorders. Another direction is the development of new drugs based on the structure of 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY that could have therapeutic applications. Additionally, more research is needed to understand the long-term effects of 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY use and its potential for abuse and addiction.
Synthesis Methods
The synthesis of 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY involves several steps. The starting material is 2,5-dimethoxybenzaldehyde, which is reacted with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This is then reduced to 2,5-dimethoxyphenethylamine, which is further reacted with 2-ethylphenyl bromide and benzoyl chloride to form the final product, 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY.
Scientific Research Applications
4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY has potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor has been implicated in various psychiatric disorders such as depression, anxiety, and schizophrenia. Therefore, 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY could be used to study the underlying mechanisms of these disorders and develop new treatments.
properties
Product Name |
4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamide |
|---|---|
Molecular Formula |
C17H18BrNO3 |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C17H18BrNO3/c1-4-11-7-5-6-8-13(11)19-17(20)12-9-14(21-2)16(18)15(10-12)22-3/h5-10H,4H2,1-3H3,(H,19,20) |
InChI Key |
UUPVLXYKLSYSRQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)



![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)
![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)




